Indirect Anticancer Potency: The 7-Chloro Intermediate is a Gateway to Active Amines with HeLa IC50 of 6.13 µM
While the target compound itself has no reported direct anticancer activity, its cognate 7-(piperidin-1-yl) derivative (Compound 1) achieves an IC50 of 6.13 ± 1.95 µM against HeLa cervical adenocarcinoma cells, with a selectivity index of 8.37 over non-cancer NCTC clone 929 cells [1]. This demonstrates that the 2,5-diphenyl substitution pattern on the oxazolo[4,5-d]pyrimidine core can yield selectively cytotoxic agents, provided the 7-chloro handle is used for amine installation. In contrast, the 7-morpholino analog (Compound 2) was completely inactive (IC50 >1000 µM), highlighting that the choice of amine coupling partner—enabled by the 7-chloro leaving group—is critical for activity [1].
| Evidence Dimension | Cytotoxicity (HeLa cell line) |
|---|---|
| Target Compound Data | No direct activity; serves as synthetic precursor |
| Comparator Or Baseline | Compound 1: 7-(piperidin-1-yl) derivative, IC50 = 6.13 ± 1.95 µM; Compound 2: 7-morpholino derivative, IC50 > 1000 µM [1] |
| Quantified Difference | Activity is entirely conferred by 7-amino substitution; >160-fold difference between active piperidine and inactive morpholine analogs. |
| Conditions | MTT assay, 48 h incubation, HeLa human cervical adenocarcinoma cells [1] |
Why This Matters
For procurement decisions, this compound is not a standalone drug candidate but an enabling intermediate whose value lies in its ability to generate active analogs through nucleophilic displacement; purchasers should prioritize it for library synthesis rather than direct biological screening.
- [1] Kachaeva, M. V.; Olejniczak, A. B.; Denel-Bobrowska, M.; Zhirnov, V. V.; Velihina, Y. S.; Pilyo, S. G.; Brovarets, V. S. Design, synthesis and biological evaluation of 2,5-diaryloxazolo[4,5-d]pyrimidin-7-ylamines as selective cytotoxic agents against HeLa cells. Beilstein J. Org. Chem. 2026, 22, 390–398. View Source
